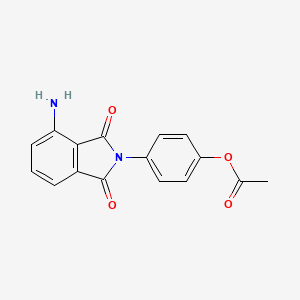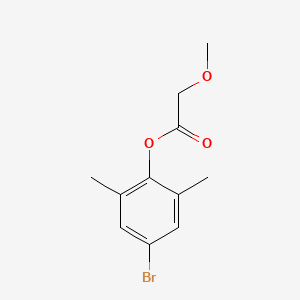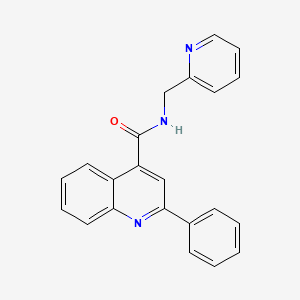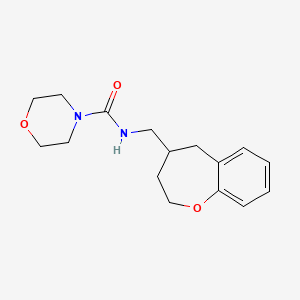![molecular formula C23H29N3O2 B5664599 3-{1-[(2-cyclohexylpyrimidin-5-yl)methyl]piperidin-3-yl}benzoic acid](/img/structure/B5664599.png)
3-{1-[(2-cyclohexylpyrimidin-5-yl)methyl]piperidin-3-yl}benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a multifaceted molecule that combines several structural motifs, including a cyclohexylpyrimidine group, a piperidine ring, and a benzoic acid moiety. These elements suggest a compound designed for specific biochemical interactions, possibly targeting receptor binding or enzymatic activity. While the direct research on this specific compound is limited, related structures have been studied for various biochemical and medicinal applications, including asymmetric hydrogenation and co-crystallization techniques for enhanced physical and chemical property understanding (Bisset et al., 2012) (Lemmerer & Bourne, 2012).
Synthesis Analysis
The synthesis of complex molecules involving piperidine and benzoic acid frameworks often includes multi-step reactions, starting from basic building blocks through to the target compound. Techniques such as asymmetric hydrogenation, N-benzylglutarimide transformations, and cyclization reactions are crucial. These methods enable the introduction of stereochemical complexity and functional groups in a controlled manner, leading to high yields of the desired products with significant enantiomeric excesses in some cases (Laschat, Fröhlich, & Wibbeling, 1996).
Molecular Structure Analysis
The molecular structure of such compounds is typically determined through X-ray crystallography and NMR spectroscopy, revealing the spatial arrangement of atoms and the stereochemistry at chiral centers. This structural information is crucial for understanding the molecule's interactions with biological targets. The analysis of related compounds has shown how specific structural features influence binding affinities and reaction pathways (Reiner, 1971).
Chemical Reactions and Properties
Chemical properties, including reactivity and stability, are influenced by the functional groups present in the molecule. For instance, the benzoic acid moiety can engage in hydrogen bonding and electrostatic interactions, while the piperidine ring may undergo nucleophilic substitution reactions. These characteristics are essential for the compound's biological activity and its potential applications in drug design and development (Tzimopoulos et al., 2010).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, are determined by the molecular framework and the intermolecular forces at play. Studies on similar compounds have explored how co-crystallization with other molecules can alter these properties, potentially leading to improved formulation characteristics for pharmaceutical applications (Skovsgaard & Bond, 2009).
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity towards various reagents, are key to the compound's functionality. The presence of a benzoic acid group, for example, imparts specific acidic properties, which can be exploited in chemical reactions and biological interactions. Investigations into related molecules have provided insights into how structural modifications affect these chemical properties, influencing the overall activity and utility of the compound (Pati et al., 2008).
特性
IUPAC Name |
3-[1-[(2-cyclohexylpyrimidin-5-yl)methyl]piperidin-3-yl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O2/c27-23(28)20-9-4-8-19(12-20)21-10-5-11-26(16-21)15-17-13-24-22(25-14-17)18-6-2-1-3-7-18/h4,8-9,12-14,18,21H,1-3,5-7,10-11,15-16H2,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQROMSTZQKEJAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NC=C(C=N2)CN3CCCC(C3)C4=CC(=CC=C4)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(acetylamino)phenyl]-2-(2-nitrophenyl)acetamide](/img/structure/B5664517.png)
![ethyl 5-ethyl-2-[(3-phenyl-2-propynoyl)amino]-3-thiophenecarboxylate](/img/structure/B5664526.png)
![2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-phenyl-2,4-pentadienenitrile](/img/structure/B5664532.png)

![N-isopropyl-2-[4-(1-methyl-1-phenylethyl)phenoxy]acetamide](/img/structure/B5664552.png)
![[3-(2-methoxyethyl)-1-(3-methyl-2-butenoyl)-3-piperidinyl]methanol](/img/structure/B5664559.png)
![1-{2-[(3R*,4R*)-4-hydroxy-3-methyl-4-(tetrahydro-2H-pyran-4-yl)-1-piperidinyl]-2-oxoethyl}-2-pyrrolidinone](/img/structure/B5664567.png)
![N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-3-(4-methyl-1,3-thiazol-5-yl)propanamide](/img/structure/B5664573.png)
![N-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-2-methoxyacetamide](/img/structure/B5664580.png)



![5-methyl-2-phenyl-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5664620.png)
